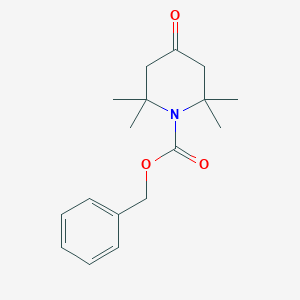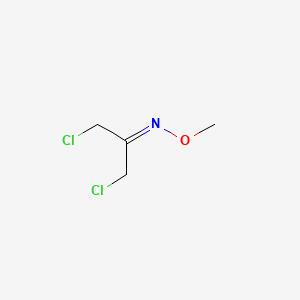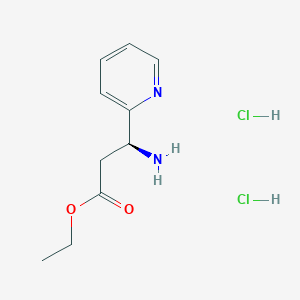
ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16 to 20 hours. After the reaction, the mixture is washed with organic solvents, concentrated under reduced pressure, and recrystallized to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure high yield and purity. The production method is designed to be environmentally friendly and safe, with a focus on minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group and pyridine ring allow for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and oxides. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Applications De Recherche Scientifique
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of anticoagulants and other therapeutic agents.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(pyridin-2-ylamino)propanoate: A closely related compound with similar structural features and applications.
Ethyl 3-(pyridin-2-ylthio)propanoate: Another similar compound with a thio group instead of an amino group, used in different synthetic applications
Uniqueness
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a pyridine ring. This combination of features makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals, offering distinct advantages over similar compounds in terms of reactivity and selectivity .
Propriétés
Formule moléculaire |
C10H16Cl2N2O2 |
|---|---|
Poids moléculaire |
267.15 g/mol |
Nom IUPAC |
ethyl (3S)-3-amino-3-pyridin-2-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9;;/h3-6,8H,2,7,11H2,1H3;2*1H/t8-;;/m0../s1 |
Clé InChI |
DJUVQZOUXBYIQA-JZGIKJSDSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C1=CC=CC=N1)N.Cl.Cl |
SMILES canonique |
CCOC(=O)CC(C1=CC=CC=N1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


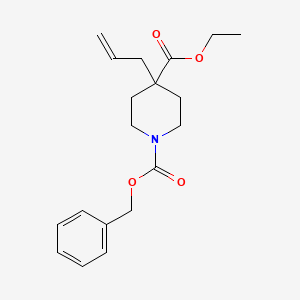
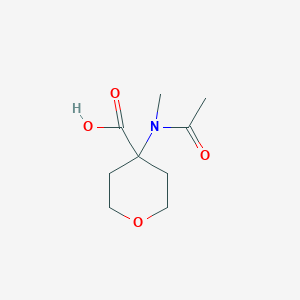

![Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13506513.png)
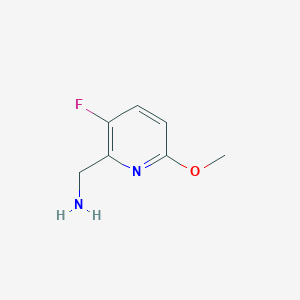
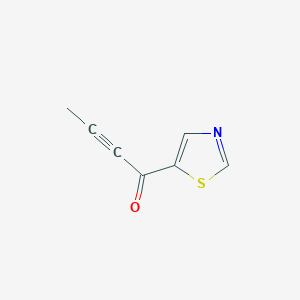
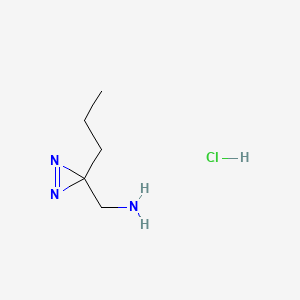
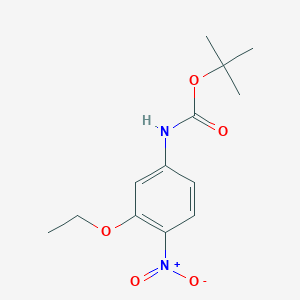

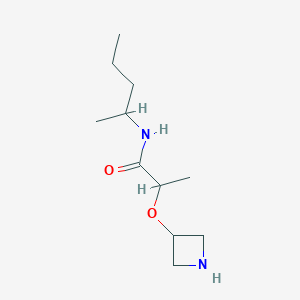
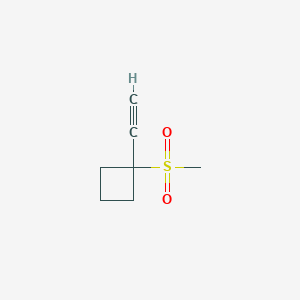
![2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506548.png)
